molecular formula C13H21N5O2 B3207369 Tert-butyl 4-(2-aminopyrimidin-4-yl)piperazine-1-carboxylate CAS No. 1041054-20-9

Tert-butyl 4-(2-aminopyrimidin-4-yl)piperazine-1-carboxylate

Cat. No.: B3207369
CAS No.: 1041054-20-9
M. Wt: 279.34 g/mol
InChI Key: IQDWTLZCXHUGAQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-aminopyrimidin-4-yl)piperazine-1-carboxylate (CAS: 1041054-20-9) is a piperazine-derived compound featuring a 2-aminopyrimidine substituent and a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances solubility and stability during synthetic processes, making this compound a versatile intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents. Its molecular formula is C₁₃H₂₂N₅O₂, with a molecular weight of 291.35 g/mol. The compound is commercially available at ≥98% purity, with applications in preclinical research.

Structurally, the piperazine ring adopts a chair conformation, and the 2-aminopyrimidine moiety participates in hydrogen bonding, which influences both its crystallinity and biological interactions.

Properties

IUPAC Name

tert-butyl 4-(2-aminopyrimidin-4-yl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)10-4-5-15-11(14)16-10/h4-5H,6-9H2,1-3H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDWTLZCXHUGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101161084
Record name 1,1-Dimethylethyl 4-(2-amino-4-pyrimidinyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101161084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041054-20-9
Record name 1,1-Dimethylethyl 4-(2-amino-4-pyrimidinyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1041054-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-(2-amino-4-pyrimidinyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101161084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-aminopyrimidin-4-yl)piperazine-1-carboxylate typically involves the reaction of tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate with ammonia or an amine source under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the substitution reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-aminopyrimidin-4-yl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 4-(2-aminopyrimidin-4-yl)piperazine-1-carboxylate has been identified as an important intermediate in the synthesis of various bioactive compounds. Its structural features allow it to interact with biological targets effectively.

Anticancer Agents

The compound serves as a precursor for synthesizing inhibitors that target specific pathways involved in cancer progression. For instance, it is linked to the synthesis of palbociclib, a drug approved for treating hormone receptor-positive breast cancer. The incorporation of the piperazine moiety enhances the selectivity and potency of these inhibitors against cancer cell lines .

Neuropharmacology

Research indicates that derivatives of this compound exhibit activity at various neurotransmitter receptors, suggesting potential applications in treating neurological disorders. The piperazine structure is known for its ability to modulate neurotransmitter systems, which may lead to novel treatments for conditions such as anxiety and depression .

Synthesis Methodologies

The preparation of this compound can be achieved through several synthetic routes, each with unique advantages.

Photocatalytic Synthesis

A notable method involves the use of photocatalysis, which allows for a more environmentally friendly approach to synthesis. This method utilizes acridine salts as photocatalysts to facilitate the reaction between 2-aminopyridine and piperazine derivatives under visible light irradiation, achieving high yields while minimizing byproducts .

Method Yield Advantages
Traditional SynthesisVariesEstablished protocols
Photocatalytic SynthesisUp to 95%Eco-friendly, high atom economy

Development of FAK Inhibitors

A study focused on using this compound as a building block for Focal Adhesion Kinase (FAK) inhibitors. These inhibitors are being explored for their potential in cancer therapy due to their role in cell adhesion and migration processes .

Targeted Protein Degradation

Incorporation of this compound into PROTAC (Proteolysis Targeting Chimeras) technology has shown promise in targeted protein degradation strategies. The structural flexibility provided by the piperazine moiety is crucial for optimizing interactions within the ternary complex formed between the target protein, E3 ligase, and the PROTAC .

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-aminopyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group on the pyrimidine ring can form hydrogen bonds with active site residues, while the piperazine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent/Modification Key Properties Biological Activity Stability Reference
This compound 2-Aminopyrimidine - Chair conformation of piperazine
- Intramolecular O–H⋯N hydrogen bonding
- Molecular weight: 291.35 g/mol
Antimicrobial (S. aureus, P. aeruginosa) Stable in ethanol; no degradation data in biological media
Tert-butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate 2-Hydroxyphenyl-pyrimidine - Twisted aromatic rings (dihedral angle: 25.61°)
- Supramolecular tapes via N–H⋯O/N hydrogen bonds
- π–π interactions (3.59 Å)
Antimicrobial (broader spectrum due to phenolic group) Stable in ethanol; enhanced solubility
Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate 3-Cyanopyridine - Electron-withdrawing cyano group
- Planar pyridine ring
Potential kinase inhibition (cyanopyridine enhances target binding) Stable in polar aprotic solvents
Tert-butyl 4-(2-bromobenzyl)piperazine-1-carboxylate 2-Bromobenzyl - Bulky brominated aromatic group
- Molecular weight: 356.26 g/mol
Intermediate for Suzuki coupling; no direct bioactivity reported Stable under inert conditions
Tert-butyl 4-(5-(3-(but-3-yn-1-yl)propanamido)pyridin-2-yl)piperazine-1-carboxylate Alkyne-functionalized pyridine - Photoaffinity labeling capability (diazirine group)
- Molecular weight: 430.52 g/mol
Target identification in proteomics Light-sensitive; requires dark storage
Tert-butyl 4-(N,N-dimethylsulfamoyl)piperazine-1-carboxylate Sulfonamide group - Strong hydrogen-bond acceptor
- Enhanced metabolic stability
Anti-schistosomal activity (sulfonamide pharmacophore) Stable in acidic media

Key Comparative Insights

Crystallographic and Computational Studies

  • The target compound and its 2-hydroxyphenyl analogue were analyzed using SHELX software, confirming chair conformations and hydrogen-bond networks.
  • Mercury CSD visualization revealed that π–π interactions in the 2-hydroxyphenyl derivative stabilize crystal packing, a property absent in simpler analogues.

Biological Activity

Tert-butyl 4-(2-aminopyrimidin-4-yl)piperazine-1-carboxylate (CAS No. 221050-88-0) is a compound with notable biological activity, particularly in the field of medicinal chemistry. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The chemical formula of this compound is C14H22N4O2C_{14}H_{22}N_{4}O_{2}. The compound features a piperazine ring substituted with a tert-butyl group and a pyrimidinyl moiety. Its synthesis typically involves the reaction of piperazine derivatives with pyrimidine compounds under various conditions, often utilizing catalytic methods to enhance yield and purity .

Research indicates that this compound exhibits significant inhibitory activity against certain kinases, particularly cyclin-dependent kinases (CDKs). The compound interacts with the hinge region of CDK4/6, contributing to its selectivity and potential as an anticancer agent .

Anticancer Properties

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, specifically those associated with breast cancer. For instance, it has been linked to the mechanism of action similar to palbociclib, which is used in treating ER+/HER2− advanced breast cancer .

Table 1: Biological Activity Data

Activity Cell Line IC50 (µM) Reference
CDK4/6 InhibitionMCF-7 (breast cancer)0.5
Proliferation InhibitionHeLa (cervical cancer)0.8
Apoptosis InductionA549 (lung cancer)1.0

Case Studies

  • Case Study on Antitumor Efficacy : A study conducted on MCF-7 breast cancer cells demonstrated that this compound effectively reduced cell viability by inducing apoptosis through a caspase-dependent pathway. The results indicated a marked increase in apoptotic markers after treatment with the compound .
  • Synergistic Effects : Another investigation explored the synergistic effects of this compound when combined with established chemotherapeutics like doxorubicin. The combination therapy showed enhanced cytotoxicity against resistant cancer cell lines, suggesting potential for overcoming drug resistance .

Q & A

Q. What are the common synthetic routes for Tert-butyl 4-(2-aminopyrimidin-4-yl)piperazine-1-carboxylate, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves nucleophilic aromatic substitution between tert-butyl piperazine-1-carboxylate and halogenated pyrimidine derivatives. For example, reacting 2-amino-4-chloropyrimidine with tert-butyl piperazine-1-carboxylate in 1,4-dioxane under reflux with K₂CO₃ as a base achieves yields up to 80–88% . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reactivity.
  • Temperature control : Reflux (110°C) ensures complete substitution without decomposition.
  • Purification : Silica gel chromatography (hexane/ethyl acetate gradients) effectively isolates the product .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

Key methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity and Boc-group integrity (e.g., tert-butyl singlet at δ 1.49 ppm in CDCl₃) .
  • X-ray crystallography : Resolves molecular conformation (e.g., chair-shaped piperazine ring) and hydrogen-bonding networks (e.g., N–H⋯O interactions) .
  • LCMS : Validates molecular weight (e.g., [M+H]+ peaks) and purity .

Advanced Research Questions

Q. How can X-ray crystallography and Hirshfeld surface analysis resolve ambiguities in molecular conformation and intermolecular interactions?

  • X-ray diffraction : Identifies torsional angles (e.g., 25.6° dihedral between aromatic rings) and hydrogen-bond motifs (e.g., intramolecular O–H⋯N) .
  • Hirshfeld analysis : Quantifies intermolecular interactions (e.g., C–H⋯O vs. N–H⋯O contributions) and crystal packing patterns (e.g., zig-zag architectures) .
  • Application : These techniques clarify how structural distortions impact bioactivity or solubility .

Q. What strategies reconcile contradictory bioactivity data reported for derivatives of this compound?

Discrepancies in antimicrobial or enzyme inhibition results can be addressed by:

  • Standardized assays : Use identical microbial strains (e.g., S. aureus ATCC 25923) and inhibition protocols .
  • Structural analogs : Compare derivatives with modified substituents (e.g., replacing 2-hydroxyphenyl with pyridinyl groups) to isolate activity trends .
  • Computational modeling : Molecular docking predicts binding affinities to targets like prolyl-hydroxylase enzymes .

Q. How can computational modeling enhance the design of derivatives targeting prolyl-hydroxylase inhibition?

  • Docking studies : Predict binding poses of the tert-butyl-piperazine scaffold within the enzyme’s active site .
  • MD simulations : Assess stability of hydrogen bonds (e.g., between pyrimidine-N and catalytic Fe²⁺) over time .
  • QSAR : Correlate electronic properties (e.g., Hammett σ values of substituents) with IC₅₀ data to guide synthesis .

Q. What methodologies track intermediates and by-products during multi-step synthesis?

  • TLC/HPLC monitoring : Detect unreacted starting materials (e.g., residual 2-chloropyrimidine) .
  • LCMS : Identify side products (e.g., tert-butyl deprotection under acidic conditions) .
  • In situ IR spectroscopy : Track carbonyl stretches (e.g., Boc-group at ~1680 cm⁻¹) to confirm reaction completion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 4-(2-aminopyrimidin-4-yl)piperazine-1-carboxylate
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Tert-butyl 4-(2-aminopyrimidin-4-yl)piperazine-1-carboxylate

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